molecular formula C7H8Cl2FN B13501009 3-Chloro-2-fluoro-6-methylaniline hydrochloride

3-Chloro-2-fluoro-6-methylaniline hydrochloride

Cat. No.: B13501009
M. Wt: 196.05 g/mol
InChI Key: KNOJTEIPFYQGAB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring, along with an amine group. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-methylaniline hydrochloride typically involves multi-step reactions. One common method includes the chlorination and fluorination of 2-methylaniline. The reaction conditions often involve the use of reagents such as sodium nitrite, sulfuric acid, and copper fluoride . The process may also include reduction steps using reagents like tin(II) chloride and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-fluoro-6-methylaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-6-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions in chemical reactions

Properties

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

3-chloro-2-fluoro-6-methylaniline;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c1-4-2-3-5(8)6(9)7(4)10;/h2-3H,10H2,1H3;1H

InChI Key

KNOJTEIPFYQGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)N.Cl

Origin of Product

United States

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